3-butyl-2-(2-fluorophenyl)-6-phenyl-2,5,6,7-tetrahydro-4H-indazol-4-one
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Overview
Description
3-butyl-2-(2-fluorophenyl)-6-phenyl-2,5,6,7-tetrahydro-4H-indazol-4-one is a complex organic compound that belongs to the class of indazoles. Indazoles are heterocyclic compounds containing a fused benzene and pyrazole ring. This particular compound is characterized by the presence of butyl, fluorophenyl, and phenyl groups attached to the indazole core, making it a unique and potentially valuable molecule in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-butyl-2-(2-fluorophenyl)-6-phenyl-2,5,6,7-tetrahydro-4H-indazol-4-one typically involves multi-step organic reactions. One common method includes the cyclocondensation reaction between appropriate aryl hydrazines and ketones under acidic or basic conditions. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, the purification of the final product may involve techniques such as recrystallization, chromatography, and distillation to achieve the required quality standards .
Chemical Reactions Analysis
Types of Reactions
3-butyl-2-(2-fluorophenyl)-6-phenyl-2,5,6,7-tetrahydro-4H-indazol-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxyl derivatives.
Reduction: Reduction reactions can lead to the formation of reduced analogs with different functional groups.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce new substituents into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility .
Scientific Research Applications
3-butyl-2-(2-fluorophenyl)-6-phenyl-2,5,6,7-tetrahydro-4H-indazol-4-one has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-butyl-2-(2-fluorophenyl)-6-phenyl-2,5,6,7-tetrahydro-4H-indazol-4-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 3-butyl-2-(2-fluorophenyl)-4H-chromeno[2,3-d]pyrimidine-4,5(3H)-dione
- 3-butyl-2-[(2-fluorophenyl)methyl]-4-methylphenol
Uniqueness
The presence of the indazole core, along with the specific substituents, imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial purposes .
Properties
Molecular Formula |
C23H23FN2O |
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Molecular Weight |
362.4 g/mol |
IUPAC Name |
3-butyl-2-(2-fluorophenyl)-6-phenyl-6,7-dihydro-5H-indazol-4-one |
InChI |
InChI=1S/C23H23FN2O/c1-2-3-12-21-23-19(25-26(21)20-13-8-7-11-18(20)24)14-17(15-22(23)27)16-9-5-4-6-10-16/h4-11,13,17H,2-3,12,14-15H2,1H3 |
InChI Key |
ITAJQJKXYGQVGN-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=C2C(=NN1C3=CC=CC=C3F)CC(CC2=O)C4=CC=CC=C4 |
Origin of Product |
United States |
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